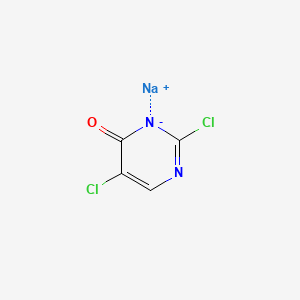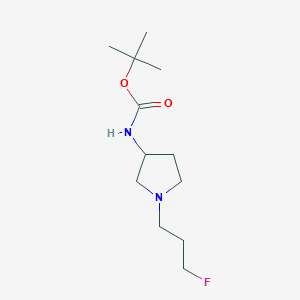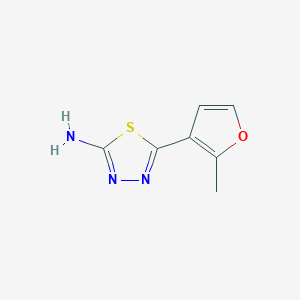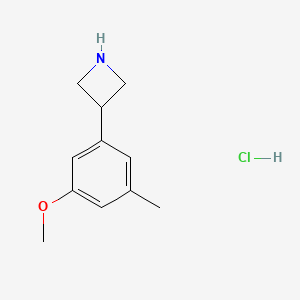![molecular formula C13H6Br6O2 B15336206 1,1'-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] CAS No. 52176-20-2](/img/structure/B15336206.png)
1,1'-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] is a chemical compound with the molecular formula C₁₃H₆Br₆O₂ and a molecular weight of 673.61 g/mol . It is characterized by its high density of 2.414 g/cm³ and a boiling point of 560.2°C at 760 mmHg . This compound is known for its stability and is used in various industrial applications.
Preparation Methods
The synthesis of 1,1’-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] typically involves the reaction of 2,4,6-tribromophenol with methylene chloride in the presence of a base . The reaction conditions include:
Reagents: 2,4,6-tribromophenol, methylene chloride, and a base (e.g., sodium hydroxide).
Conditions: The reaction is carried out under reflux conditions to ensure complete reaction and high yield.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,1’-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include strong bases or acids, and the major products formed depend on the specific reaction conditions.
Scientific Research Applications
1,1’-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Its stability and reactivity make it useful in various biological assays and experiments.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules .
Comparison with Similar Compounds
1,1’-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] can be compared with other similar compounds such as:
- 1,1’-[Ethane-1,2-diylbis(oxy)]bis[2,4,6-tribromobenzene]
- 1,3,5-Tribromo-2-[(2,4,6-tribromophenoxy)methoxy]benzene
These compounds share similar structural features but differ in their specific reactivity and applications. The unique combination of methylene and tribromobenzene groups in 1,1’-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene] gives it distinct properties that are valuable in various fields.
Properties
CAS No. |
52176-20-2 |
|---|---|
Molecular Formula |
C13H6Br6O2 |
Molecular Weight |
673.6 g/mol |
IUPAC Name |
1,3,5-tribromo-2-[(2,4,6-tribromophenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H6Br6O2/c14-6-1-8(16)12(9(17)2-6)20-5-21-13-10(18)3-7(15)4-11(13)19/h1-4H,5H2 |
InChI Key |
FNXLWHARVDGLKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCOC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


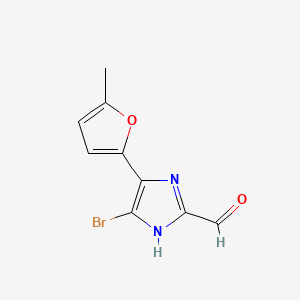
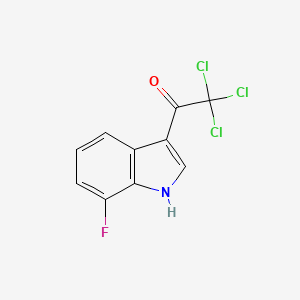
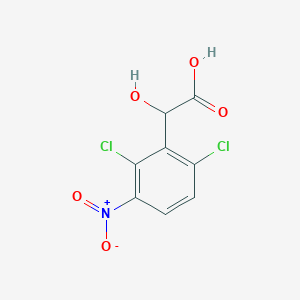
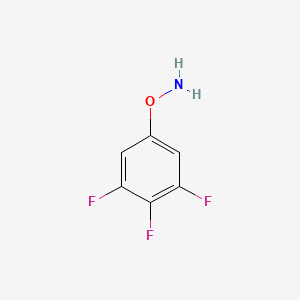
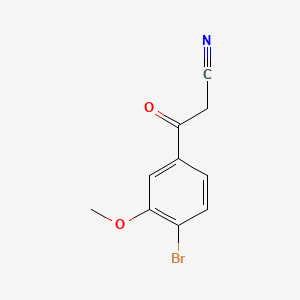
![2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole](/img/structure/B15336166.png)
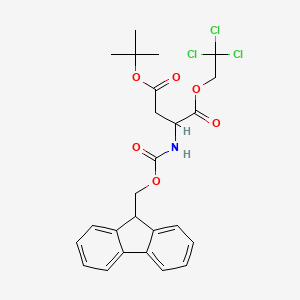
![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)

